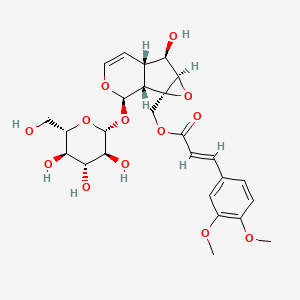

Lagotisoide D

Description

BenchChem offers high-quality Lagotisoide D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lagotisoide D including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,2R,4R,5R,6S,10R)-5-hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(28)36-11-26-18-13(19(29)23(26)39-26)7-8-35-24(18)38-25-22(32)21(31)20(30)16(10-27)37-25/h3-9,13,16,18-25,27,29-32H,10-11H2,1-2H3/b6-4+/t13-,16-,18-,19+,20-,21+,22-,23+,24+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXDBFPOFIGMFJ-KPSINTOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)OC[C@]23[C@H]4[C@H](C=CO[C@@H]4O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)[C@H]([C@H]2O3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Biological Origins of Lagotisoide D: A Comprehensive Technical Review

A definitive biological source for the iridoid glycoside, Lagotisoide D, remains to be pinpointed in publicly accessible scientific literature. While the broader class of iridoid glycosides is well-documented as secondary metabolites in a diverse range of plant families, specific details regarding the isolation and characterization of Lagotisoide D are not currently available. This technical guide will, therefore, provide a foundational understanding of iridoid glycosides, their general biosynthetic pathways, and common experimental methodologies employed in their study, which would be applicable to Lagotisoide D upon its formal identification and description in a peer-reviewed context.

Iridoid glycosides are a large group of monoterpenoid compounds characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom, with a significant presence in the Asteraceae, Lamiaceae, Loganiaceae, Rubiaceae, and Scrophulariaceae families. These compounds are known to play a crucial role in plant defense mechanisms and exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.

General Biosynthetic Pathway of Iridoid Glycosides

The biosynthesis of iridoid glycosides is a complex process that originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the precursor to all monoterpenoids.

A series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, transforms GPP into the characteristic iridoid skeleton. The iridoid synthase (IS) plays a pivotal role in the cyclization of 8-oxogeranial to form the iridodial intermediate. Subsequent oxidation and glycosylation steps, catalyzed by cytochrome P450 monooxygenases and UDP-glycosyltransferases respectively, lead to the vast diversity of iridoid glycosides observed in nature.

Figure 1. Generalized biosynthetic pathway of iridoid glycosides.

Standard Experimental Protocols for Iridoid Glycoside Research

The study of novel iridoid glycosides like Lagotisoide D would typically involve a series of well-established experimental procedures to determine its structure, purity, and biological activity.

Isolation and Purification

A typical workflow for the isolation of an iridoid glycoside from a plant source is outlined below.

Figure 2. A standard experimental workflow for the isolation of iridoid glycosides.

Methodology:

-

Extraction: Dried and powdered plant material is typically extracted with a polar solvent like methanol or ethanol at room temperature.

-

Partitioning: The crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fractions are subjected to various column chromatographic techniques, including silica gel, Sephadex LH-20, and reversed-phase C18 columns, for further separation.

-

High-Performance Liquid Chromatography (HPLC): Final purification is usually achieved using preparative or semi-preparative HPLC to yield the pure compound.

Structure Elucidation

The chemical structure of an isolated iridoid glycoside is determined using a combination of spectroscopic techniques.

| Technique | Information Obtained |

| UV Spectroscopy | Provides information about the presence of chromophores. |

| IR Spectroscopy | Identifies functional groups such as hydroxyl, carbonyl, and double bonds. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. |

| ¹H NMR | Information on the number and chemical environment of protons. |

| ¹³C NMR | Information on the number and type of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons to assemble the final structure. |

Concluding Remarks

While the specific biological origin of Lagotisoide D remains to be elucidated, the established knowledge of iridoid glycosides provides a robust framework for its future investigation. Researchers and drug development professionals can anticipate that its discovery will likely stem from a plant species within families known for producing this class of compounds. The application of the standardized experimental protocols described herein will be instrumental in its isolation, structural characterization, and the subsequent exploration of its pharmacological potential. The scientific community awaits the formal publication of research on Lagotisoide D to fully understand its biological significance and potential therapeutic applications.

In-Depth Technical Guide to Lagotisoide D: Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Lagotisoide D, a novel iridoid glycoside discovered in Lagotis yunnanensis. The document details the discovery, structural elucidation, and complete protocol for its isolation and purification. Spectroscopic data, including 1H and 13C NMR, are presented in a clear, tabular format for easy reference. Furthermore, this guide includes an initial assessment of the biological activity of Lagotisoide D and discusses potential avenues for future research into its pharmacological properties. Visual diagrams of the experimental workflow and the chemical structure's logical relationships are provided to enhance understanding.

Introduction

Lagotis yunnanensis, a perennial herb belonging to the Scrophulariaceae family, has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the discovery of various secondary metabolites, including a class of compounds known as iridoid glycosides. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Recently, two new iridoid glycosides, named Lagotisoide D and Lagotisoide E, were isolated from Lagotis yunnanensis.[1] This paper focuses specifically on Lagotisoide D, providing a detailed account of its scientific journey from discovery to initial characterization.

Discovery and Structural Elucidation

Lagotisoide D was first isolated from the whole plant of Lagotis yunnanensis by a team of researchers led by Xiao-Dong Yang.[1] The structure of this novel compound was established through extensive spectroscopic analysis, including high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, HMBC, and NOESY experiments.[1]

The precise chemical structure of Lagotisoide D was determined to be 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl) rhamnopyranosylcatalpol .[1]

Logical Relationship of Lagotisoide D's Chemical Moieties

Experimental Protocols

The following section provides a detailed methodology for the extraction, isolation, and purification of Lagotisoide D from Lagotis yunnanensis.

Plant Material

The whole plant of Lagotis yunnanensis W. W. Smith was collected and identified. A voucher specimen is typically deposited in a herbarium for future reference.

Extraction and Isolation Workflow

Detailed Methodologies

-

Extraction: The air-dried and powdered whole plants of L. yunnanensis were extracted with 95% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.[1]

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with chloroform (CHCl3) and n-butanol (n-BuOH). The n-BuOH fraction, which contained the iridoid glycosides, was collected for further purification.[1]

-

Silica Gel Column Chromatography: The n-BuOH fraction was subjected to silica gel column chromatography. The column was eluted with a gradient of chloroform-methanol-water (CHCl3/MeOH/H2O) in ratios of 8:1:0.1, 6:1:0.1, and 4:1:0.1 to yield several fractions.[1]

-

Sephadex LH-20 Column Chromatography: The fractions containing the target compounds were further purified on a Sephadex LH-20 column, eluting with a chloroform-methanol (CHCl3/MeOH) gradient from 60:0 to 0:1.[1]

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative HPLC. The column was eluted with a methanol-water (MeOH/H2O) gradient (8:2 to 1:1), yielding pure Lagotisoide D.[1]

Quantitative Data and Spectroscopic Analysis

The structure of Lagotisoide D was confirmed by comprehensive spectroscopic analysis. The key quantitative data is summarized below.

Table 1: Physicochemical and Mass Spectrometry Data for Lagotisoide D

| Property | Value |

| Molecular Formula | C32H42O17 |

| Molecular Weight | 698.2422 (Calculated) |

| HR-FAB-MS (m/z) | 698.2449 [M]+ (Found)[1] |

| Optical Rotation | [α]D20 -168.5° (c 0.345, MeOH)[1] |

| UV (MeOH) λmax (nm) | 210, 230, 325 |

| IR (KBr) νmax (cm-1) | 3450, 1700, 1640, 1600, 1520, 1150, 1040, 830[1] |

Table 2: 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3) Data for Lagotisoide D

| Position | δH (ppm), J (Hz) | δC (ppm) |

| Catalpol Moiety | ||

| 1 | 5.08 (d, 8.9) | 94.5 |

| 3 | 6.25 (d, 5.8) | 141.2 |

| 4 | 4.88 (d, 5.8) | 103.1 |

| 5 | 2.43 (m) | 38.7 |

| 6 | 4.03 (dd, 8.0, 2.0) | 82.3 |

| 7 | 4.01 (t, 8.0) | 58.1 |

| 8 | 2.05 (m) | 61.5 |

| 9 | 2.58 (dd, 8.9, 8.0) | 45.2 |

| 10 | 3.81 (d, 13.2), 3.90 (dd, 12.0, 2.0) | 60.9 |

| Rhamnopyranosyl Moiety | ||

| 1'' | 4.65 (d, 1.5) | 99.2 |

| 2'' | 3.65 (m) | 71.1 |

| 3'' | 3.41 (dd, 9.1, 8.0) | 71.3 |

| 4'' | 5.12 (t, 10.0) | 73.2 |

| 5'' | 3.55 (m) | 69.1 |

| 6'' (CH3) | 1.25 (d, 6.2) | 18.3 |

| 3,4-dimethoxycinnamoyl Moiety | ||

| 1''' | 126.1 | |

| 2''' | 7.05 (d, 8.4) | 110.1 |

| 3''' | 149.5 | |

| 4''' | 151.8 | |

| 5''' | 7.18 (dd, 8.4, 1.9) | 111.5 |

| 6''' | 6.90 (d, 8.4) | 123.2 |

| 7''' | 7.61 (d, 15.9) | 145.9 |

| 8''' | 6.31 (d, 15.9) | 115.2 |

| 9''' (C=O) | 167.1 | |

| 3''' (OCH3) | 3.85 (s) | 56.1 |

| 4''' (OCH3) | 3.86 (s) | 56.1 |

Data extracted from Yang et al., 2007.

Biological Activity

Currently, there is limited data on the biological activity of Lagotisoide D. A study on the chemical constituents of Lagotis alutacea, which also contains Lagotisoide D, evaluated its cytotoxic activity against a panel of human cancer cell lines.

Cytotoxicity Assay

Lagotisoide D was tested for its in vitro cytotoxic activity against the following human cancer cell lines:

-

HL-60 (promyelocytic leukemia)

-

MCF-7 (breast adenocarcinoma)

-

A549 (lung carcinoma)

-

SW480 (colon adenocarcinoma)

-

SMMC-7721 (hepatocellular carcinoma)

The results indicated that Lagotisoide D exhibited no appreciable cytotoxic activity, with IC50 values greater than 40 µM for all tested cell lines.

Potential Future Research Directions

Given that many iridoid glycosides from the Scrophulariaceae family have demonstrated neuroprotective and anti-inflammatory properties, these are promising areas for future investigation of Lagotisoide D.

Potential Signaling Pathways for Investigation:

Conclusion

Lagotisoide D is a novel iridoid glycoside that has been successfully isolated and structurally characterized from Lagotis yunnanensis. This technical guide provides the detailed experimental protocols necessary for its replication and further study. While initial cytotoxicity screenings have not shown significant activity, the structural class of Lagotisoide D suggests that investigations into its potential anti-inflammatory and neuroprotective effects are warranted. The comprehensive data presented herein serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this and related compounds. Further research is needed to fully elucidate the pharmacological profile of Lagotisoide D and its potential mechanisms of action.

References

Spectroscopic Profile of Lagotisoide D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lagotisoide D, an iridoid glycoside isolated from Lagotis yunnanensis. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Chemical Structure and Properties

Lagotisoide D is chemically identified as 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl)rhamnopyranosylcatalpol.

| Property | Value |

| Molecular Formula | C₃₂H₄₂O₁₇ |

| Molecular Weight | 698.24 g/mol |

| Appearance | Amorphous Powder |

| Optical Rotation | [α]D²⁰ -168.5° (c 0.345, MeOH) |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Lagotisoide D.

Mass Spectrometry (MS)

High-resolution mass spectrometry was utilized to determine the elemental composition and molecular weight of Lagotisoide D.

| Ion | m/z (found) | m/z (calculated) | Formula |

| [M+Na]⁺ | 698.2449 | 698.2422 | C₃₂H₄₂O₁₇Na |

Key Fragmentation Data (EI-MS):

| m/z | Relative Intensity (%) | Fragment |

| 683 | 2.5 | [M]⁺ |

| 638 | 10.5 | [M – 2 × OCH₃]⁺ |

| 325 | 4.8 | |

| 207 | 8.8 | [CH(OMe)CH=CH–COOH–1]⁺ |

| 147 | 100 | |

| 80 | 3.4 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in Lagotisoide D.

| Wavenumber (cm⁻¹) | Functional Group |

| 3375 | O-H (hydroxyl) stretching |

| 1710 | C=O (α,β-unsaturated ester) stretching |

| 1635 | C=C (alkene) stretching |

| 1598, 1508 | C=C (aromatic ring) stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Spectroscopic Data for Lagotisoide D (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 5.08 | d | 8.9 |

| 3 | 6.38 | dd | 6.0, 1.8 |

| 4 | 5.06 | dd | 6.0, 5.0 |

| 5 | 2.43 | m | |

| 6 | 4.03 | dd | 8.0, 2.0 |

| 7 | - | - | - |

| 8 | - | - | - |

| 9 | 2.56 | dd | 9.2, 8.0 |

| 10 | 3.81 | d | 13.2 |

| 1' | - | - | - |

| 2' | - | - | - |

| 3' | 3.41 | dd | 9.1, 8.0 |

| 4' | - | - | - |

| 5' | 3.31 | m | |

| 6' | 3.90 | dd | 12.0, 2.0 |

| 1'' | - | - | - |

| 2'' | - | - | - |

| 3'' | - | - | - |

| 4'' | 5.12 | t | 10.0 |

| 5'' | 3.66 | m | |

| 6'' | - | - | - |

| 1''' | - | - | - |

| 2''' | - | - | - |

| 3''' | - | - | - |

| 4''' | - | - | - |

| 5''' | 7.18 | dd | 8.4, 1.9 |

| 6''' | - | - | - |

| 7''' | - | - | - |

| 8''' | - | - | - |

| 3'''-OMe | 3.85 | s | |

| 4'''-OMe | 3.86 | s |

Table 2: ¹³C NMR Spectroscopic Data for Lagotisoide D (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 95.6 |

| 3 | 142.7 |

| 4 | 110.2 |

| 5 | 45.9 |

| 6 | 82.5 |

| 7 | 61.2 |

| 8 | 62.8 |

| 9 | 48.7 |

| 10 | 69.1 |

| 1' | 99.1 |

| 2' | 72.3 |

| 3' | 74.5 |

| 4' | 71.2 |

| 5' | 72.8 |

| 6' | 63.5 |

| 1'' | 100.2 |

| 2'' | 71.8 |

| 3'' | 71.5 |

| 4'' | 74.1 |

| 5'' | 69.8 |

| 6'' | 18.2 |

| 1''' | 127.3 |

| 2''' | 111.2 |

| 3''' | 149.5 |

| 4''' | 151.8 |

| 5''' | 123.1 |

| 6''' | 110.1 |

| 7''' | 145.2 |

| 8''' | 115.9 |

| 9''' | 167.1 |

| 3'''-OMe | 56.1 |

| 4'''-OMe | 56.2 |

Experimental Protocols

Plant Material and Extraction

The whole plants of Lagotis yunnanensis were collected and dried. The dried plant material (8 kg) was extracted with 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a residue. This residue was then suspended in water and partitioned successively with chloroform and n-butanol.

Isolation of Lagotisoide D

The n-butanol extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water. Fractions were collected and further purified by repeated silica gel chromatography and preparative high-performance liquid chromatography (HPLC) to afford pure Lagotisoide D.

Spectroscopic Analysis

-

NMR spectra were recorded on a Bruker DRX-500 spectrometer. Chemical shifts (δ) are reported in ppm with TMS as the internal standard, and coupling constants (J) are in Hz.

-

MS spectra were obtained on a VG Autospec-3000 mass spectrometer.

-

IR spectra were recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets.

-

Optical rotation was measured with a Horiba SEPA-300 polarimeter.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of Lagotisoide D.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Iridoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridoid glycosides are a large and diverse group of monoterpenoid natural products characterized by a cyclopentan-[C]-pyran skeleton. Widely distributed throughout the plant kingdom, these compounds are recognized for their significant and varied pharmacological effects.[1][2] Historically used in traditional medicine, modern scientific investigation has begun to elucidate the mechanisms underlying their therapeutic benefits, revealing a complex interplay with key cellular signaling pathways. This technical guide provides an in-depth overview of the known biological activities of iridoid glycosides, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular pathways involved to support further research and drug development endeavors.

Core Biological Activities and Quantitative Data

Iridoid glycosides exhibit a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, antidiabetic, anticancer, hepatoprotective, antiviral, and immunomodulatory effects.[1][2] The following sections summarize the quantitative data associated with these activities.

Anti-inflammatory Activity

A significant body of research highlights the potent anti-inflammatory properties of iridoid glycosides.[1] This activity is often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to the downregulation of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

| Iridoid Glycoside | Assay | Target/Cell Line | IC50/EC50 Value | Reference |

| Geniposidic acid | TPA-induced mouse ear edema | In vivo | 91.01% ± 3.87% inhibition | [3] |

| Aucubin | TPA-induced mouse ear edema | In vivo | 71.54% ± 5.43% inhibition | [3] |

| Hydrolyzed Aucubin (H-Aucubin) | TNF-α formation | Not specified | 11.2 mM | [3] |

| Hydrolyzed Aucubin (H-Aucubin) | Nitric Oxide (NO) production | Not specified | 14.1 mM | [3] |

| Hydrolyzed Catalpol (H-Catalpol) | TNF-α formation | Not specified | 33.3 mM | [3] |

| Hydrolyzed Geniposide (H-Geniposide) | Cyclooxygenase-1 (COX-1) inhibition | Not specified | 5.37 mM | [3] |

| Hydrolyzed Geniposide (H-Geniposide) | TNF-α formation | Not specified | 58.2 mM | [3] |

| Hydrolyzed Loganin (H-Loganin) | Cyclooxygenase-1 (COX-1) inhibition | Not specified | 3.55 mM | [3] |

| Hydrolyzed Loganin (H-Loganin) | TNF-α formation | Not specified | 154.6 mM | [3] |

| Compound 9 (from Gomphandra mollis) | Anti-inflammatory | Not specified | 6.13 - 13.0 µM | [4][5][6] |

| Compound 10 (from Gomphandra mollis) | Anti-inflammatory | Not specified | 6.13 - 13.0 µM | [4][5][6] |

| Compound 15 (from Gomphandra mollis) | Anti-inflammatory | Not specified | 6.13 - 13.0 µM | [4][5][6] |

Antidiabetic Activity

Several iridoid glycosides have demonstrated promising antidiabetic effects, primarily by improving insulin sensitivity, enhancing glucose uptake, and protecting pancreatic β-cells.[7][8] The PI3K/Akt signaling pathway is a key mediator of these effects.

| Iridoid Glycoside | Assay | Cell Line | EC50 Value | Reference |

| Neocornuside H (Compound 4) | Glucose uptake | Insulin-resistant HepG2 | 2.54 µM | [9] |

| Compound 12 | Glucose uptake | Insulin-resistant HepG2 | 4.86 µM | [9] |

| Compound 8 | Glucose uptake | Insulin-resistant HepG2 | 15.31 µM | [9] |

| Neocornuside E (Compound 2) | Glucose uptake | Insulin-resistant HepG2 | 40.12 µM | [9] |

| Neocornuside F (Compound 5) | Glucose uptake | Insulin-resistant HepG2 | 70.43 µM | [9] |

Anticancer Activity

The anticancer potential of iridoid glycosides is an emerging area of research.[10][11] These compounds can induce apoptosis, inhibit cell proliferation and migration, and suppress angiogenesis through various mechanisms, including the modulation of the PI3K/Akt and ERK1/2 pathways.[10] It has been noted that in some cases, the hydrolyzed aglycone form of the iridoid glycoside exhibits greater anticancer activity than the glycoside itself.[12]

| Iridoid Glycoside/Derivative | Cell Line(s) | GI50 Value | Reference |

| Prismatomerin | Leukemia cell lines | < 10 nM | [12] |

| Genipin | Glioma and breast cancer cell lines | 29.6 and 29.7 µg/mL, respectively | [12] |

| Picroside II | MDA-MB-231 (human breast cancer) | 66.67 ± 6.32% migration suppression at 20 µM | [12] |

Antiviral Activity

Certain iridoid glycosides have been shown to possess antiviral properties. For instance, extracts from Clerodendrum myricoides have demonstrated activity against the human respiratory syncytial virus (RSV).[13]

| Iridoid Glycoside/Extract | Virus | Cell Line | EC50 Value | CC50 Value | Reference |

| Clerodendrum myricoides extract | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.21 µg/ml | 9 µg/ml | [13][14] |

| Clerodendrum serratum extract | Yellow Fever Virus | Not specified | 15.9 µg/mL | Not specified | [14] |

| Compound 2 (from C. myricoides) | Respiratory Syncytial Virus (RSV) | HEp-2 | 43.2% inhibition at 100 µM | Not specified | [13] |

Hepatoprotective Activity

Iridoid glycosides have demonstrated protective effects against liver damage induced by various toxins.[15][16][17] Their mechanisms of action include reducing oxidative stress, ameliorating mitochondrial dysfunction, and facilitating drug metabolism, in some cases through the induction of cytochrome P450 enzymes like CYP3A4.[17][18]

| Iridoid Glycoside | Assay | Cell Line | Observation | Reference |

| Amarogentin | CYP3A4 mRNA expression | HepG2 | Inductive effect | [18] |

| Compounds 6, 7, 11-13 (from Gomphandra mollis) | Acetaminophen-induced toxicity | HepG2 | Notable hepatoprotective activity | [4][5][6] |

Neuroprotective Activity

Iridoid glycosides exhibit significant neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.[19][20] They can improve cell viability, inhibit apoptosis, and reduce intracellular reactive oxygen species (ROS) levels in neuronal cells.[19] The mechanisms often involve the regulation of amino acid and energy metabolism and modulation of signaling pathways like NF-κB and STAT3.[19][21]

| Iridoid Glycoside | Model | Observation | Reference |

| Catalpol, Genipin, Geniposide, Geniposidic acid, Aucubin, Ajugol, Rehmannioside C, Rehmannioside D | Corticosterone-induced injury in PC12 cells | Improved cell viability, inhibited apoptosis, reduced intracellular ROS | [19] |

| Cornel iridoid glycoside | Brain injury in rats | Reduced lipid peroxidation and levels of TNF-α and IL-6; decreased expression of NF-κB and STAT3 | [21] |

Immunomodulatory Activity

Several iridoid glycosides can modulate the immune system. For example, compounds from Plantago species have been shown to enhance human peripheral blood mononuclear cell (PBMC) proliferation and interferon-gamma (IFN-γ) secretion.[22] Arborside C pentaacetate has demonstrated immunomodulatory effects by inhibiting NO and pro-inflammatory mediators.[23]

| Iridoid Glycoside | Assay | Observation | Reference |

| Aucubin | Human PBMC proliferation and IFN-γ secretion | Enhancement of activity | [22] |

| Arborside C pentaacetate | Inhibition of NO, IL-6, TNF-α, and NF-κB | Immunomodulatory effects | [23] |

Signaling Pathways Modulated by Iridoid Glycosides

The biological activities of iridoid glycosides are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the targeted development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many iridoid glycosides exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival and, in the context of diabetes, glucose uptake. Iridoid glycosides can modulate this pathway to exert their anticancer and antidiabetic effects.

Caption: Modulation of the PI3K/Akt signaling pathway by iridoid glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of iridoid glycosides.

Determination of Nitric Oxide Production in Macrophages (Griess Assay)

This assay is used to quantify the anti-inflammatory activity of iridoid glycosides by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[19]

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.[8][19]

2. Treatment:

-

Pre-treat the cells with various concentrations of the test iridoid glycoside for 2 hours.

-

Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.[8] Include a vehicle control (cells with LPS and solvent) and a negative control (cells with media only).

3. Nitrite Measurement:

-

After incubation, collect 100 µL of the cell culture supernatant from each well.[8]

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a separate 96-well plate.[8]

-

Incubate the mixture at room temperature for 10 minutes, protected from light.[8]

-

Measure the absorbance at 540 nm using a microplate reader.[8]

4. Data Analysis:

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Calculate the percentage of NO inhibition relative to the vehicle control.

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of iridoid glycosides, particularly in cancer cell lines.

1. Cell Seeding:

-

Seed the target cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15]

-

Incubate for 24 hours to allow for attachment.

2. Compound Treatment:

-

Treat the cells with various concentrations of the iridoid glycoside and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[15]

4. Solubilization and Measurement:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15]

-

Shake the plate for 10-15 minutes to ensure complete solubilization.[3]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][14]

5. Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth or viability by 50%.

Analysis of Protein Expression by Western Blot

Western blotting is used to detect and quantify specific proteins in a sample, which is essential for studying the effects of iridoid glycosides on signaling pathways like NF-κB and PI3K/Akt.

1. Cell Lysis and Protein Quantification:

-

After treating cells with the iridoid glycoside and/or a stimulus, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in the lysates using a protein assay (e.g., BCA or Bradford assay).

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB p65, p-Akt, or total protein) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

4. Detection and Analysis:

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[9]

Glucose Uptake Assay in HepG2 Cells

This assay measures the ability of iridoid glycosides to enhance glucose uptake in liver cells, which is relevant to their antidiabetic activity.

1. Cell Culture and Insulin Resistance Induction (Optional):

-

Culture HepG2 cells in a 96-well plate until they reach 80-90% confluency.[6]

-

To induce insulin resistance, incubate the cells in a high-glucose medium or with insulin for a specified period.

2. Treatment and Starvation:

-

Treat the cells with the iridoid glycoside for the desired duration.

-

Wash the cells and incubate them in a glucose-free medium for a few hours to starve them of glucose.[23]

3. 2-NBDG Incubation:

-

Add a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to the cells at a final concentration of around 10-40 µM.[1][10]

-

Incubate for 1 hour at 37°C.[10]

4. Measurement:

-

Wash the cells with cold PBS to remove excess 2-NBDG.[10]

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~465-475 nm, emission ~540-550 nm) or by flow cytometry.[1][6]

5. Data Analysis:

-

Normalize the fluorescence intensity to the cell number or protein concentration.

-

Compare the glucose uptake in treated cells to that in untreated controls.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for determining the ability of a compound to inhibit the infectivity of a virus.

1. Cell and Virus Preparation:

-

Seed a monolayer of susceptible host cells (e.g., Vero or MDCK cells) in a multi-well plate.[18]

-

Prepare serial dilutions of the test iridoid glycoside.

-

Mix each dilution with a fixed amount of virus (e.g., 40-80 plaque-forming units, PFU).[4]

2. Infection and Overlay:

-

Incubate the virus-compound mixture for a short period to allow for neutralization.

-

Inoculate the cell monolayers with the mixture and allow the virus to adsorb for about 90 minutes.[4]

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing the respective concentration of the iridoid glycoside to restrict virus spread to adjacent cells.[4][18]

3. Incubation and Plaque Visualization:

-

Incubate the plates for several days until visible plaques (areas of cell death or infection) are formed.[18]

-

Fix the cells and stain with a dye (e.g., crystal violet or neutral red) to visualize and count the plaques.[20]

4. Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.[18]

Hepatoprotection Assay in HepG2 Cells

This in vitro assay evaluates the ability of iridoid glycosides to protect liver cells from damage induced by a hepatotoxin like acetaminophen (APAP).

1. Cell Seeding:

-

Seed HepG2 cells in a multi-well plate and allow them to attach and grow to a confluent monolayer.

2. Treatment Protocol:

-

Pre-treatment: Incubate the cells with the test iridoid glycoside for a period (e.g., 12-24 hours) before exposing them to the toxin.[5][13]

-

Co-treatment: Incubate the cells with the iridoid glycoside and the toxin simultaneously.[13]

-

Post-treatment: Expose the cells to the toxin first, and then add the iridoid glycoside.[13]

3. Toxin-Induced Injury:

-

Expose the cells to a toxic concentration of acetaminophen (e.g., 15-20 mM) for a specified duration (e.g., 24 hours).[13][15]

4. Assessment of Hepatoprotection:

-

Cell Viability: Measure cell viability using the MTT assay as described previously.[15]

-

Enzyme Leakage: Measure the activity of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in the culture medium. An increase in these enzymes indicates cell membrane damage.[5]

-

Biochemical Markers: Measure levels of markers of oxidative stress, such as reduced glutathione (GSH) and malondialdehyde (MDA).[5]

5. Data Analysis:

-

Compare the levels of cell viability, enzyme leakage, and biochemical markers in the iridoid glycoside-treated groups with the toxin-only control group. A significant improvement in these parameters indicates a hepatoprotective effect.

Conclusion

Iridoid glycosides represent a promising class of natural products with a wide array of therapeutic activities. Their ability to modulate key signaling pathways such as NF-κB and PI3K/Akt underscores their potential for the development of novel drugs for a variety of diseases, including inflammatory disorders, diabetes, cancer, and neurodegenerative conditions. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the pharmacological properties and therapeutic applications of these fascinating compounds. Continued research is warranted to fully elucidate their structure-activity relationships, pharmacokinetic profiles, and clinical efficacy.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Modulation of Glucose Consumption and Uptake in HepG2 Cells by Aqueous Extracts from the Coelomic Fluid of the Edible Holothuria tubulosa Sea Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 15. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 16. bioagilytix.com [bioagilytix.com]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Potential Therapeutic Targets of Lagotisoide D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: November 19, 2025

Abstract

Lagotisoide D, an iridoid glycoside identified as 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol, has been isolated from Lagotis yunnanensis.[1] This plant has a history of use in traditional Tibetan medicine for treating inflammatory conditions, fever, and hepatitis.[2][3] While direct pharmacological studies on Lagotisoide D are not yet available in the public domain, its structural composition, particularly the presence of a catalpol core, allows for the inference of its potential therapeutic activities. Catalpol, a well-researched iridoid glycoside, exhibits significant neuroprotective, anti-inflammatory, and anti-oxidative properties.[4][5][6] This technical guide consolidates the available information on the constituent moieties of Lagotisoide D to postulate its potential therapeutic targets and mechanisms of action, providing a foundational resource for future research and drug development endeavors.

Chemical Structure and Source

Lagotisoide D is an iridoid glycoside isolated from the plant Lagotis yunnanensis.[1][7] Its chemical structure is 10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol.[1] The core of this molecule is catalpol, which is esterified with a dimethoxycinnamoyl group. The presence of the catalpol moiety is of significant interest due to its established biological activities.[4][5][6]

Inferred Therapeutic Potential Based on Catalpol

The therapeutic potential of Lagotisoide D can be largely inferred from the extensive research conducted on its core component, catalpol. The primary areas of interest are neuroprotection and anti-inflammatory effects.

Neuroprotection

Catalpol has demonstrated robust neuroprotective effects in various preclinical models of neurological disorders, including Parkinson's disease and stroke.[6][8] The underlying mechanisms for this protection are multifaceted and involve the mitigation of oxidative stress, inflammation, and apoptosis.[4][5][8][9]

Potential Therapeutic Targets in Neuroprotection:

-

Oxidative Stress Pathways: Catalpol has been shown to reduce intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of superoxide dismutase (SOD) and glutathione (GSH).[4][5] A key signaling pathway implicated is the Keap1/Nrf2 pathway, a master regulator of the antioxidant response.[4][5]

-

Anti-inflammatory Pathways: In the context of neuroinflammation, catalpol can suppress the activation of microglia and the subsequent release of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.[4][5]

-

Anti-apoptotic Pathways: Catalpol can protect neurons from apoptosis by modulating the expression of key proteins in the apoptotic cascade. It has been observed to influence the Bcl-2/Bax ratio and inhibit the activation of caspase-3, often through the p53-mediated apoptotic pathway.[4][5]

Anti-inflammatory Effects

The anti-inflammatory properties of iridoid glycosides are well-documented.[10][11][12] Catalpol, and by extension potentially Lagotisoide D, is likely to exert anti-inflammatory effects through the modulation of key inflammatory pathways.

Potential Therapeutic Targets in Inflammation:

-

NF-κB Signaling: As mentioned in the context of neuroprotection, the inhibition of the NF-κB pathway is a primary mechanism for the anti-inflammatory effects of many natural compounds, including catalpol.[4][5] This would involve preventing the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

-

Pro-inflammatory Cytokine and Mediator Production: By targeting pathways like NF-κB, Lagotisoide D could potentially reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the inflammatory mediator nitric oxide (NO).[4][5]

Quantitative Data on the Bioactivity of Catalpol

The following tables summarize the quantitative data from studies on catalpol, which may serve as a proxy for the potential efficacy of Lagotisoide D.

Table 1: In Vitro Anti-inflammatory and Anti-oxidative Effects of Catalpol

| Cell Line | Treatment | Concentration | Effect | Percentage Change | Reference |

| BV2 microglia | Lipopolysaccharide (LPS) | 100 µM | Inhibition of NO production | ~50% | [4][5] |

| BV2 microglia | Lipopolysaccharide (LPS) | 100 µM | Reduction of TNF-α release | ~60% | [4][5] |

| BV2 microglia | Lipopolysaccharide (LPS) | 100 µM | Reduction of IL-6 release | ~55% | [4][5] |

| Primary cortical neurons | Hydrogen Peroxide (H₂O₂) | 50 µM | Reduction of ROS levels | ~40% | [4][5] |

| Primary cortical neurons | Hydrogen Peroxide (H₂O₂) | 50 µM | Increase in SOD activity | ~35% | [4][5] |

| Primary cortical neurons | Hydrogen Peroxide (H₂O₂) | 50 µM | Increase in GSH levels | ~30% | [4][5] |

Table 2: In Vitro Neuroprotective Effects of Catalpol

| Cell Line | Toxin | Concentration | Effect | Percentage Change | Reference |

| Mesencephalic neurons | MPP⁺ | 1-100 µM | Increased cell viability | Dose-dependent | [9] |

| Mesencephalic neurons | MPP⁺ | 10 µM | Attenuation of dopaminergic neuron death | Significant | [9] |

| Primary cortical neurons | Hydrogen Peroxide (H₂O₂) | 50 µM | Reversal of apoptosis | Significant | [4][5] |

| Primary cortical neurons | Hydrogen Peroxide (H₂O₂) | 50 µM | Restoration of mitochondrial membrane potential | Significant | [4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on catalpol, which could be adapted for the study of Lagotisoide D.

Cell Culture and Treatment

-

BV2 Microglial Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., catalpol) for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Primary Cortical Neurons: Cortices are dissected from embryonic day 16-18 mice. The tissue is dissociated and cells are plated on poly-L-lysine-coated plates. Neurons are cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. For experiments, neurons are pre-treated with the test compound for 1 hour before being exposed to an oxidative stressor like hydrogen peroxide (H₂O₂) for 24 hours.

Nitric Oxide (NO) Assay

The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader.

Cytokine Measurement (ELISA)

The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

Cells are lysed and total protein is extracted. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-NF-κB, IκBα, Nrf2, Keap1, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA at 37°C for 30 minutes. The fluorescence intensity is then measured using a fluorescence microplate reader or flow cytometer.

Visualizations of Signaling Pathways and Workflows

Caption: Inferred Anti-inflammatory Signaling Pathway of Lagotisoide D.

Caption: Inferred Neuroprotective (Antioxidant) Pathway of Lagotisoide D.

Caption: General Experimental Workflow for Bioactivity Screening.

Conclusion and Future Directions

Lagotisoide D represents a promising natural product for further investigation, primarily due to its catalpol core, which is known to possess significant neuroprotective and anti-inflammatory properties. The potential therapeutic targets of Lagotisoide D are likely to be centered around the NF-κB and Keap1/Nrf2 signaling pathways, as well as key regulators of apoptosis.

Future research should focus on the isolation or synthesis of sufficient quantities of Lagotisoide D to enable direct pharmacological testing. Key research questions to address include:

-

Does Lagotisoide D exhibit superior or synergistic effects compared to catalpol alone?

-

How does the dimethoxycinnamoyl moiety influence the bioavailability and activity of the molecule?

-

What are the specific dose-response relationships and toxicological profiles of Lagotisoide D?

Answering these questions will be crucial in determining the true therapeutic potential of Lagotisoide D and its viability as a lead compound for the development of novel therapeutics for neurodegenerative and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. In Vivo Hepatoprotective and Nephroprotective Activity of Acylated Iridoid Glycosides from Scrophularia hepericifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and Hepatoprotective Iridoid Glycosides from the Roots of Gomphandra mollis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory and urease inhibitory iridoid glycosides from Nyctanthes arbor-tristis Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ethnobotanical Uses and Phytochemistry of Lagotis yunnanensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagotis yunnanensis W.W.Sm., a perennial herb belonging to the Plantaginaceae family, has a history of use in traditional Chinese and Tibetan folk medicine. This technical guide provides a comprehensive overview of the current scientific knowledge on the ethnobotanical applications and phytochemical composition of this plant. While traditional practices suggest its utility in treating ailments such as fever, hypertension, and hepatitis, modern scientific investigation into its specific pharmacological activities and mechanisms of action is still in its nascent stages. This document synthesizes the available literature, presenting the identified chemical constituents and outlining generalized experimental approaches for their extraction and isolation. Furthermore, it explores the potential pharmacological activities based on the compound classes present and proposes putative signaling pathways that may be involved. It is important to note that specific quantitative ethnobotanical data, detailed experimental protocols, and validated signaling pathways for Lagotis yunnanensis are not yet fully established in the scientific literature. This guide, therefore, serves as a foundational resource to stimulate further research and development in the potential therapeutic applications of this plant.

Ethnobotanical Uses

Lagotis yunnanensis is traditionally utilized in the folk medicine systems of China and Tibet.[1][2] The plant is primarily recognized for its therapeutic applications in managing a variety of health conditions. Traditional knowledge indicates its use for the treatment of:

-

Fever: The plant is employed for its antipyretic properties to reduce fever.

-

Hypertension: It is used in traditional remedies to manage high blood pressure.[1][2]

-

Hepatitis: There is a history of its application in treating both acute and chronic hepatitis.[1]

While these uses are documented in ethnobotanical literature, there is a notable absence of quantitative data, such as the Informant Consensus Factor (ICF), to substantiate the prevalence and agreement of these uses among different communities. Further ethnobotanical field studies are required to quantify the traditional knowledge and to validate these reported uses.

Phytochemistry

Phytochemical investigations of Lagotis yunnanensis have led to the identification of a diverse array of secondary metabolites. These compounds belong to several major chemical classes, including flavonoids, phenylpropanoid glycosides, iridoid glycosides, and triterpenoids. A summary of the identified compounds is presented in Table 1.

Table 1: Phytochemical Constituents Identified in Lagotis yunnanensis

| Compound Class | Compound Name | Reference(s) |

| Flavonoids | Luteolin | [2] |

| Chrysoeriol | [2] | |

| Apigenin-7-methyl ether | [2] | |

| Quercetin-3-O-beta-D-glucoside | [1] | |

| Phenylpropanoid Glycosides | 3,4-dimethoxycinnamyl-D-glucopyranoside | [2] |

| Verbascoside (Acteoside) | [2] | |

| Cistanoside D | [2] | |

| Iridoid Glycosides | Artselaeroside A | [3] |

| Triterpenoids | 2-O-β-D-glucopyranospylcucurbitacin D | [2] |

| Arvenin I | [2] | |

| Other Phenolic Compounds | 3-hydroxy-5-methoxy-benzyl alcohol | [3] |

| Tyrosol | [3] | |

| E-Cinnamic acid | [1] | |

| Z-Cinnamic acid | [1] | |

| E-p-Coumaric acid | [1] | |

| Z-p-Coumaric acid | [1] | |

| Fatty Acids and Derivatives | Glycerin-9'-Z-octadecaenate | [3] |

| Glycerin-docosanate | [3] | |

| Glycerin-tetracosanate | [3] | |

| Tetracosanoic acid | [3] |

Experimental Protocols: A Generalized Approach

Detailed, step-by-step experimental protocols for the extraction and isolation of specific compounds from Lagotis yunnanensis are not extensively described in the available literature. However, based on the methodologies mentioned in phytochemical studies, a generalized workflow can be outlined. This serves as a foundational guide for researchers looking to investigate the plant's chemical composition.

General Workflow for Phytochemical Analysis

The following diagram illustrates a typical experimental workflow for the extraction, separation, and identification of phytochemicals from Lagotis yunnanensis.

Figure 1. Generalized Experimental Workflow for Phytochemical Analysis.

Methodological Synopsis

-

Plant Material Preparation: The whole plant of Lagotis yunnanensis is collected, dried (typically air-dried), and then pulverized into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, commonly with 95% ethanol, to isolate a broad range of phytochemicals.[2]

-

Concentration: The resulting extract is filtered and then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their solubility.

-

Chromatographic Separation: The different fractions are then subjected to various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, for the separation and purification of individual compounds.[1][2]

-

Structural Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][2][3]

Potential Pharmacological Activities

Direct pharmacological studies on Lagotis yunnanensis are limited. However, the identified classes of compounds, such as flavonoids, phenylpropanoids, and iridoid glycosides, are known to possess a wide range of biological activities. The potential pharmacological effects of L. yunnanensis, inferred from its chemical constituents, are summarized in Table 2. It is crucial to emphasize that these activities are putative and require validation through specific bioassays using extracts of L. yunnanensis and its isolated compounds.

Table 2: Potential Pharmacological Activities of Compound Classes Found in Lagotis yunnanensis

| Compound Class | Potential Pharmacological Activity | Supporting Literature for Compound Class |

| Flavonoids | Anti-inflammatory, Antioxidant, Hepatoprotective | [4][5] |

| Phenylpropanoid Glycosides | Anti-inflammatory, Antioxidant, Neuroprotective | [5][6] |

| Iridoid Glycosides | Hepatoprotective, Anti-inflammatory, Neuroprotective | [7][8][9][10][11] |

Putative Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by Lagotis yunnanensis and its constituents have not been elucidated. However, based on the known pharmacological activities of the identified compound classes, putative signaling pathways can be proposed. These diagrams are intended to serve as a conceptual framework for future mechanistic studies.

Putative Anti-inflammatory Signaling Pathway

Flavonoids and phenylpropanoids, found in L. yunnanensis, are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Figure 2. Putative Anti-inflammatory Signaling Pathway for Flavonoids and Phenylpropanoids.

Putative Hepatoprotective Signaling Pathway

The ethnobotanical use of L. yunnanensis for hepatitis suggests potential hepatoprotective effects. Iridoid glycosides, identified in this plant, have been shown to exert hepatoprotective effects through various mechanisms, including the induction of drug-metabolizing enzymes and the activation of antioxidant response pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plant phenylpropanoids as emerging anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hepatoprotective activity of total iridoid glycosides isolated from Paederia scandens (lour.) Merr. var. tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hepatoprotective activity of iridoids, seco-iridoids and analog glycosides from Gentianaceae on HepG2 cells via CYP3A4 induction and mitochondrial pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. The Effects of Natural Iridoids and Anthocyanins on Selected Parameters of Liver and Cardiovascular System Functions - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Silico Prediction of Lagotisoide D Bioactivity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the in silico prediction of the bioactivity of Lagotisoide D, an iridoid glycoside isolated from Lagotis yunnanensis. Due to the current lack of extensive experimental data on its biological effects, computational methods offer a powerful and efficient approach for preliminary assessment and hypothesis generation. This document outlines a hypothetical in silico investigation to predict the anti-inflammatory potential of Lagotisoide D by targeting the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. Detailed experimental protocols for molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are provided, along with structured data tables for the presentation of hypothetical results. Furthermore, this guide includes visualizations of the computational workflow and the targeted biological pathway to facilitate a deeper understanding of the described methodologies. The overarching goal is to furnish researchers and drug development professionals with a practical framework for leveraging in silico tools in the early stages of natural product-based drug discovery.

Introduction

Lagotisoide D is a naturally occurring iridoid glycoside found in the plant Lagotis yunnanensis.[1][2] The broader class of iridoid glycosides is known to possess a wide spectrum of pharmacological properties, including anti-inflammatory, neuroprotective, and antidiabetic activities.[3][4][5] This suggests that Lagotisoide D may hold therapeutic potential. However, to date, its specific biological activities have not been extensively characterized.

In modern drug discovery, in silico methods are indispensable for accelerating the identification and optimization of lead compounds.[6][7][8] These computational techniques allow for the rapid screening of virtual compound libraries, the prediction of binding affinities to biological targets, and the early assessment of pharmacokinetic and toxicological profiles, thereby reducing the time and cost associated with preclinical research.[9][10]

This whitepaper presents a hypothetical case study on the in silico prediction of the anti-inflammatory bioactivity of Lagotisoide D. The decision to investigate its anti-inflammatory potential is based on the well-documented anti-inflammatory effects of numerous other iridoid glycosides.[3][11][12] The specific molecular target for this investigation is the cyclooxygenase-2 (COX-2) enzyme, a critical protein in the inflammatory pathway and a common target for anti-inflammatory drugs.

The subsequent sections will provide a detailed technical guide to the methodologies that would be employed in such a study, from the preparation of the ligand and protein structures to the execution of molecular docking simulations and the prediction of ADMET properties.

In Silico Prediction Workflow

The in silico workflow for predicting the bioactivity of Lagotisoide D against COX-2 can be conceptualized as a multi-step process, as illustrated in the diagram below. This process begins with data acquisition and preparation, followed by computational simulations and analysis, and culminates in the prediction of biological activity and drug-likeness.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico prediction of Lagotisoide D's bioactivity.

Ligand Preparation

The three-dimensional structure of Lagotisoide D is essential for molecular docking studies. The following protocol outlines the steps for preparing the ligand.

-

2D Structure Acquisition: Obtain the 2D structure of Lagotisoide D from a chemical database such as PubChem or draw it using chemical drawing software.

-

2D to 3D Conversion: Convert the 2D structure into a 3D conformation using a computational chemistry software package (e.g., Avogadro, Chem3D).

-

Energy Minimization: Perform energy minimization on the 3D structure to obtain a stable, low-energy conformation. This is typically done using a molecular mechanics force field (e.g., MMFF94).

-

Charge Assignment: Assign partial charges to the atoms of the ligand. Gasteiger charges are commonly used for this purpose.

-

File Format Conversion: Save the prepared ligand structure in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Target Protein Preparation

The crystal structure of the target protein, COX-2, needs to be prepared for the docking simulation.

-

PDB Structure Acquisition: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). It is advisable to choose a high-resolution structure that is co-crystallized with a known inhibitor.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The co-crystallized ligand should also be removed.

-

Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in crystal structures.

-

Charge Assignment: Assign appropriate charges to the protein atoms (e.g., Kollman charges).

-

File Format Conversion: Save the prepared protein structure in a PDBQT file format for use with AutoDock Vina.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

-

Binding Site Identification: Define the binding site of COX-2. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined based on its location.

-

Grid Box Generation: Generate a grid box that encompasses the entire binding site. The size and center of the grid box need to be specified.

-

Docking Simulation: Perform the docking simulation using software such as AutoDock Vina. The software will generate multiple possible binding poses of Lagotisoide D within the COX-2 active site.

-

Scoring and Analysis: The docking program will calculate a binding affinity (usually in kcal/mol) for each pose. The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: Analyze the interactions between the best-ranked pose of Lagotisoide D and the amino acid residues of the COX-2 binding site (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[3][9]

-

Input Compound Structure: The 2D or 3D structure of Lagotisoide D is used as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM).[9]

-

Property Calculation: The software calculates various physicochemical and pharmacokinetic properties, including:

-

Absorption: Lipophilicity (logP), water solubility, and intestinal absorption.

-

Distribution: Plasma protein binding and blood-brain barrier permeability.

-

Metabolism: Prediction of cytochrome P450 enzyme inhibition.

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential toxicities such as mutagenicity and carcinogenicity.

-

-

Drug-Likeness Evaluation: Assess the drug-likeness of Lagotisoide D based on established rules, such as Lipinski's Rule of Five.

Data Presentation

The quantitative data generated from this in silico investigation would be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Molecular Docking Results of Lagotisoide D with COX-2

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 4 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

Table 2: Hypothetical Predicted ADMET Properties of Lagotisoide D

| Property | Predicted Value |

| Absorption | |

| LogP | 1.8 |

| Water Solubility | Moderately Soluble |

| Human Intestinal Absorption | High |

| Distribution | |

| Plasma Protein Binding | 85% |

| Blood-Brain Barrier Permeant | No |

| Metabolism | |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Excretion | |

| Total Clearance (log ml/min/kg) | 0.5 |

| Toxicity | |

| AMES Toxicity | Non-mutagenic |

| Drug-Likeness | |

| Lipinski's Rule of Five Violations | 0 |

Visualization of the Target Pathway

To provide context for the molecular docking study, the following diagram illustrates a simplified representation of the inflammatory pathway involving COX-2.

Conclusion

This whitepaper has outlined a comprehensive in silico strategy for predicting the bioactivity of Lagotisoide D, with a specific focus on its potential as a COX-2 inhibitor for anti-inflammatory applications. The detailed protocols for ligand and target preparation, molecular docking, and ADMET prediction provide a clear roadmap for researchers to conduct similar computational studies.

The hypothetical data presented in the tables suggest that Lagotisoide D could exhibit favorable binding to the COX-2 active site and possess a promising drug-like profile. Such in silico findings, while predictive in nature, are invaluable for prioritizing natural products for further experimental validation.

The integration of computational and experimental approaches is a cornerstone of modern drug discovery. The methodologies described herein demonstrate the power of in silico tools to generate testable hypotheses and guide the efficient allocation of resources in the quest for novel therapeutics from natural sources. Future wet-lab experiments, such as enzyme inhibition assays and cell-based studies, would be the necessary next steps to validate these computational predictions and fully elucidate the therapeutic potential of Lagotisoide D.

References

- 1. mdpi.com [mdpi.com]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of antidiabetic effect of iridoid glycosides and low molecular weight polyphenol fractions of Corni Fructus, a constituent of Hachimi-jio-gan, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactivities of Iridoids: Ingenta Connect [ingentaconnect.com]

- 9. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Neuroprotective Effects of Cornel Iridoid Glycoside [stressmarq.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Iridoid glycoside dimers from fruits of Cornus officinalis and their anti-inflammatory activity [frontiersin.org]

Physical and chemical properties of Lagotisoide D.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lagotisoide D is an iridoid glycoside isolated from the plant Lagotis yunnanensis. This document provides a detailed overview of its known physical and chemical properties based on current scientific literature. It includes a summary of its structural elucidation, spectroscopic data, and the experimental protocols utilized for its isolation and characterization. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of Lagotisoide D.

Chemical and Physical Properties

Lagotisoide D is classified as an iridoid glycoside.[1] Iridoids are a class of secondary metabolites characterized by a cyclopentane ring fused to a six-membered oxygen heterocycle.[2] They are typically colorless, crystalline, and possess a bitter taste.[2] Iridoid glycosides are known to be soluble in water and alcohols such as methanol and ethanol.[2]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data that has been reported for Lagotisoide D.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₁₃ | [1] |

| Molecular Weight | 552.52 g/mol | [3] |

| CAS Number | 834155-36-1 | [3] |

| Optical Rotation | [α]D = -168.50° (c = 0.345, MeOH) | [1] |

| High-Resolution Mass Spectrometry (HR-FAB-MS) | m/z 698.2449 [M+Na]⁺ (Calcd. for C₂₆H₃₂O₁₃Na, 698.2422) | [1] |

Note: Melting point and specific solubility data for Lagotisoide D are not currently available in the cited literature.

Structural Elucidation and Spectroscopic Data

The structure of Lagotisoide D was determined to be 6-O-α-L-(4″-O-E-3‴,4‴-dimethoxycinnamoyl) rhamnopyranosylcatalpol based on extensive spectral analysis.[1]

Spectroscopic Data

The following data was instrumental in the structural elucidation of Lagotisoide D:

-

Infrared (IR) Spectroscopy: The IR spectrum indicated the presence of hydroxyl (OH) groups with a broad absorption at 3375 cm⁻¹.[1]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR experiments were used to establish the connectivity of the atoms. The chemical shifts are summarized in the table below.[1]

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |

| 1 | 5.08 (d, J=8.9 Hz) | 98.4 |

| 3 | 6.38 (dd, J=6.0, 1.8 Hz) | 142.0 |

| 4 | 5.06 (dd, J=6.0, 5.0 Hz) | 102.6 |

| 5 | 2.56 (m) | 46.2 |

| 6 | 4.03 (dd, J=8.0, 2.0 Hz) | 82.2 |

| 7 | 3.62 (d, J=2.0 Hz) | 61.2 |

| 8 | 2.05 (m) | 67.8 |

| 9 | 2.56 (m) | 42.1 |

| 10 | 4.15 (d, J=13.2 Hz), 3.85 (d, J=13.2 Hz) | 60.5 |

| Rhamnopyranosyl | ||

| 1' | 4.78 (d, J=7.8 Hz) | 101.2 |

| 2' | 3.55 (m) | 72.1 |

| 3' | 3.65 (m) | 71.9 |

| 4' | 3.35 (m) | 73.8 |

| 5' | 3.85 (m) | 70.1 |

| 6' | 1.25 (d, J=6.2 Hz) | 18.2 |

| Cinnamoyl | ||

| 1'' | 166.8 | |

| 2'' | 6.45 (d, J=15.9 Hz) | 116.2 |

| 3'' | 7.65 (d, J=15.9 Hz) | 145.1 |

| 1''' | 127.2 | |

| 2''' | 7.15 (d, J=1.8 Hz) | 110.1 |

| 3''' | 149.5 | |

| 4''' | 151.8 | |

| 5''' | 6.95 (d, J=8.2 Hz) | 111.8 |

| 6''' | 7.25 (dd, J=8.2, 1.8 Hz) | 123.0 |

| 3'''-OCH₃ | 3.90 (s) | 56.2 |

| 4'''-OCH₃ | 3.90 (s) | 56.2 |

Data extracted from Yang et al. (2004).[1]

Experimental Protocols

The following section details the methodologies employed for the isolation and structural identification of Lagotisoide D.

Isolation of Lagotisoide D

The isolation of Lagotisoide D from Lagotis yunnanensis was achieved through a multi-step extraction and chromatographic process.[1][4]

Methodology:

-

Extraction: The dried and powdered aerial parts of Lagotis yunnanensis were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction was subjected to column chromatography on a silica gel column. The column was eluted with a gradient of chloroform and methanol.

-

Further Chromatographic Separation: Fractions containing iridoid glycosides were further purified using repeated column chromatography on silica gel and polyamide columns.[5]

-

Final Purification: The final purification of Lagotisoide D was achieved through preparative High-Performance Liquid Chromatography (HPLC).[5]

Structure Elucidation Workflow